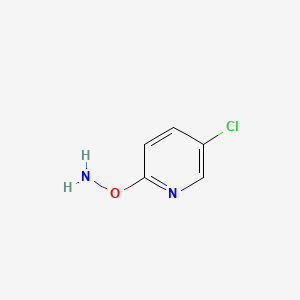

2-(Aminooxy)-5-chloropyridine

Description

2-Amino-5-chloropyridine (CAS: 1072-98-6, EC: 214-020-4) is a halogenated pyridine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is a solid compound with a melting point of 133–136°C and is noted for its solubility in water .

Properties

CAS No. |

119809-46-0 |

|---|---|

Molecular Formula |

C5H5ClN2O |

Molecular Weight |

144.558 |

IUPAC Name |

O-(5-chloropyridin-2-yl)hydroxylamine |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2 |

InChI Key |

ITRUCFASMNHJOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1Cl)ON |

Synonyms |

Pyridine, 2-(aminooxy)-5-chloro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Properties

X-ray crystallography reveals that 2-amino-5-chloropyridine forms co-crystals with carboxylic acids. For example, its 1:1 co-crystal with benzoic acid (C₅H₅ClN₂·C₇H₆O₂) crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 17.6114 Å, b = 5.3442 Å, c = 12.4774 Å, and β = 100.161° .

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The table below compares key properties of 2-amino-5-chloropyridine with other substituted pyridines:

Reactivity and Functionalization

- Electrophilic Substitution: The amino and chloro groups in 2-amino-5-chloropyridine direct further substitutions. For instance, nitration produces 2-amino-3-chloro-5-nitropyridine , while iodination yields 2-amino-5-chloro-3-iodopyridine (CAS: 211308-81-5) .

- Cyano Derivatives: 5-Chloro-2-cyanopyridine (CAS: 33252-28-7) is synthesized via cyanation reactions and serves as a precursor for antihypertensive agents .

Pharmaceutical Relevance

- Zopiclone: A sedative-hypnotic derived from 2-amino-5-chloropyridine .

- 5-Chloro-2-cyanopyridine: Used in synthesizing kinase inhibitors .

Key Research Findings

Crystallographic Diversity: Co-crystals of 2-amino-5-chloropyridine with carboxylic acids exhibit distinct packing modes compared to halogenated analogs, influencing solubility and bioavailability .

Synthetic Versatility: The amino group in 2-amino-5-chloropyridine allows for regioselective functionalization, unlike 5-amino-2-chloropyridine, where steric hindrance limits reactivity .

Safety Profile: Unlike nitro-substituted derivatives (e.g., 2-amino-3-chloro-5-nitropyridine), 2-amino-5-chloropyridine lacks explosive tendencies, making it safer for industrial use .

Preparation Methods

Protonation-Directed Selectivity

The chlorination of pyridine derivatives in strongly acidic media represents a cornerstone strategy for regioselective functionalization. In the synthesis of 2-amino-5-chloropyridine, US3985759A demonstrates that a Hammett acidity function (H₀) below -3.5 ensures near-complete protonation of the pyridine ring, directing electrophilic chlorination to the 5-position. This protonation stabilizes the intermediate arenium ion, favoring mono-chlorination over di-chlorination by a factor of 10:1 under optimal conditions.

Reaction Conditions:

-

Temperature: 0–25°C

-

Chlorinating agent: Cl₂ gas or SO₂Cl₂

-

Acid system: H₂SO₄/HCl (H₀ = -4.2)

Oxidative Chlorination with Hypochlorite

Sodium Hypochlorite/HCl Systems

CN106432069A introduces a two-phase chlorination method using NaClO and HCl, which generates in situ Cl₂ while minimizing gaseous chlorine handling. For 2-amino-5-chloropyridine synthesis:

-

Chlorination Stage:

-

Workup:

Advantages:

-

Utilizes waste HCl from chlorination processes

-

Avoids direct Cl₂ gas handling

Comparative Analysis of Methods

Key trade-offs emerge:

-

Cl₂ gas methods offer higher yields but require stringent gas handling

-

Hypochlorite systems are safer but necessitate precise pH control to prevent over-oxidation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-chloropyridine, and how do reaction conditions influence yield and purity?

- Methodology :

- Direct ammoniation : Reacting 2-chloropyridine derivatives with ammonia under controlled temperatures (e.g., 200°C) to substitute chlorine with an amino group. This method may co-produce isomers like 2-amino-3-chloropyridine, requiring purification via recrystallization or chromatography .

- Stepwise chlorination/ammoniation : Chlorination of pyridine precursors followed by ammoniation. For example, α-pyridone derivatives can undergo chlorination (e.g., using PCl₅) and subsequent ammoniation to yield the target compound .

- Solvent systems : Reactions in methanol or dichloromethane at low temperatures (0–5°C) improve selectivity, as seen in analogous syntheses of pyridine derivatives .

- Key Data :

| Method | Temperature | Yield | Byproducts |

|---|---|---|---|

| Direct ammoniation | 200°C | Moderate | 2-amino-3-chloropyridine |

| Stepwise synthesis | Varies | High | Requires purification |

Q. Which analytical techniques are most effective for characterizing 2-amino-5-chloropyridine and its derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the amino group (-NH₂) resonates at δ 5.5–6.0 ppm in DMSO-d₆ .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions. The monoclinic crystal structure (space group P2₁/c) of 2-amino-5-chloropyridine–benzoic acid cocrystal shows a = 17.6114 Å, b = 5.3442 Å, and β = 100.161° .

- Melting point analysis : Pure 2-amino-5-chloropyridine melts at 133–136°C, while impurities (e.g., 3-chloro isomer) lower the observed range .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitution in 2-chloro-5-fluoropyridine derivatives?

- Methodology :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of ammonia, favoring amino substitution at the 2-position.

- Low temperatures (0–5°C) reduce side reactions (e.g., oxidation or reduction) during ammoniation, as demonstrated in analogous fluoropyridine syntheses .

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites, guiding solvent selection .

Q. What insights does crystallographic data provide about the intermolecular interactions of 2-amino-5-chloropyridine in cocrystal systems?

- Methodology :

- Single-crystal X-ray diffraction : The cocrystal with benzoic acid (1:1 ratio) reveals N–H···O hydrogen bonds (2.87 Å) between the amino group and carboxylic acid, stabilizing the lattice .

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) and their contribution to crystal packing .

Q. How does 2-amino-5-chloropyridine behave under thermal stress or acidic/basic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, releasing HCl and NH₃ gases, as observed in safety data for related chloropyridines .

- pH stability studies : The compound hydrolyzes in strong acids (pH < 2) or bases (pH > 12), forming 5-chloropyridin-2-ol. Monitor via HPLC or UV-Vis spectroscopy .

Q. What strategies mitigate contradictions in reported melting points or spectral data for 2-amino-5-chloropyridine?

- Methodology :

- Reproducibility checks : Validate synthesis and purification protocols across labs. For example, discrepancies in melting points (133–136°C vs. 72–73.5°C for isomers) arise from incomplete separation of 2-amino-6-chloropyridine .

- Cross-validation with multiple techniques : Combine NMR, IR, and mass spectrometry to confirm molecular identity .

Data-Driven Insights

-

Synthetic Optimization :

Parameter Optimal Condition Impact on Yield Ammonia concentration 25–30% aqueous Maximizes substitution Reaction time 6–8 hours Reduces byproducts -

Crystallographic Parameters (Cocrystal: C₅H₅ClN₂·C₇H₆O₂) :

Lattice Parameter Value (Å) Angle (°) a 17.6114 β = 100.161 b 5.3442 c 12.4774

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.